Methylglyoxal

Description

Propriétés

IUPAC Name |

2-oxopropanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-3(5)2-4/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIJULSRZWUXGPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

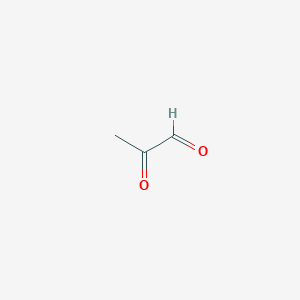

Canonical SMILES |

CC(=O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O2 |

Source

|

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021628 |

Source

|

| Record name | Methyl glyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methylglyoxal is a clear yellow slightly viscous liquid with a pungent odor. Yellowish-green vapors. Faintly acidic to litmus. (NTP, 1992), Clear to yellow hygroscopic liquid with a pungent odor; [HSDB], Solid, yellow mobile hygroscopic liquid which polymerizes readily; pungent stinging odour |

Source

|

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylglyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyruvaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Pyruvaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

162 °F at 760 mmHg (NTP, 1992), 72 °C at 760 mm Hg |

Source

|

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), Soluble in water and alcohol, giving colorless solutions, Soluble in ethanol, ether, benzene, miscible with water and most solvents and oils (yellow solutions), miscible (in ethanol) |

Source

|

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyruvaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.06 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0455 at 24 °C, Bulk density: 10 lb/gal at 20 °C, Density: 1.20 at 20 °C/20 °C, 1.041-1.048 |

Source

|

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyruvaldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1145/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

26.7 [mmHg] |

Source

|

| Record name | Methylglyoxal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, yellow liquid, Yellow, hygroscopic liquid | |

CAS No. |

78-98-8, 51252-84-7 |

Source

|

| Record name | METHYLGLYOXAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20659 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methylglyoxal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl glyoxal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyruvaldehyde polymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyruvaldehyde polymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methylglyoxal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanal, 2-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl glyoxal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyruvaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRUVALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/722KLD7415 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL GLYOXAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7510 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyruvaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C |

Source

|

| Record name | Pyruvaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001167 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Glyoxal Pathway: A Historical and Technical Guide to Methylglyoxal in Cellular Metabolism

For Immediate Release

A deep dive into the century-long scientific journey of methylglyoxal, from a proposed central metabolite to a key player in cellular stress and disease. This technical guide offers researchers, scientists, and drug development professionals a comprehensive historical and technical overview of the discovery of this compound (MG) in cellular metabolism. It details the pivotal experiments, evolving hypotheses, and current understanding of its role as a reactive dicarbonyl species and its detoxification via the glyoxalase system.

Executive Summary

First identified in the late 19th century, this compound was initially at the heart of early 20th-century biochemistry, with pioneering scientists proposing it as a key intermediate in the central pathway of glycolysis. However, subsequent research led to the establishment of the Embden-Meyerhof-Parnas pathway as the primary route for glucose breakdown, relegating this compound to a metabolic byproduct. This guide traces this scientific narrative, from its discovery and the initial "glyoxalase" enzyme that metabolizes it, to the modern understanding of the sophisticated, multi-enzyme glyoxalase system and its critical role in detoxifying this reactive and potentially toxic molecule. We will explore the key experiments that shaped our understanding, the discovery of essential cofactors like glutathione (B108866), and the eventual elucidation of the metabolic and signaling pathways intertwined with this compound.

The Dawn of Discovery: A Central Role in Fermentation?

In 1913, independent publications by Carl Neuberg and by Henry Drysdale Dakin and Harold Ward Dudley reported the discovery of an enzymatic activity, which they termed "glyoxalase" (or "ketonaldehydemutase"), capable of converting this compound into lactic acid in tissue extracts.[1][2] At the time, the intricate steps of glycolysis were not yet fully understood, and these findings led to the compelling hypothesis that this compound was a central intermediate in the fermentation of glucose to lactic acid.

Neuberg, a prominent figure in the study of fermentation, proposed several schemes for this process. His "second form of fermentation" involved the trapping of acetaldehyde, leading to an accumulation of glycerol, while his "third form" suggested a direct cleavage of hexoses into this compound.[3][4][5] These early theories placed this compound at a critical juncture in cellular energy production.

Early Experimental Observations

The initial experiments by Dakin and Dudley, using liver and muscle tissue from dogs and rabbits, demonstrated the conversion of this compound to lactic acid.[4] Their work, along with Neuberg's, laid the foundation for the study of this new metabolic pathway. However, detailed quantitative data from these seminal publications are sparse by modern standards. The focus was primarily on the qualitative identification of the reaction products.

A Paradigm Shift: The Rise of the Embden-Meyerhof-Parnas Pathway

The view of this compound as a central glycolytic intermediate was challenged and ultimately overturned by the meticulous work of Gustav Embden, Otto Meyerhof, and their contemporaries in the 1920s and 1930s.[6][7] Their research elucidated a series of phosphorylated intermediates in the conversion of glucose to pyruvate, a pathway that did not involve this compound. This series of reactions, now known as the Embden-Meyerhof-Parnas (EMP) pathway, became the established central route of glycolysis.[8][9][10]

This paradigm shift relegated this compound to the status of a metabolic side-product. It was proposed that this compound arises non-enzymatically from the triosephosphate intermediates of the EMP pathway, namely glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (B84403) (DHAP).[8][11][12] This non-enzymatic formation is now understood to be an unavoidable consequence of glycolysis.[12]

The Glyoxalase System: A Dedicated Detoxification Pathway

With the realization that this compound was a byproduct and a potentially toxic, reactive aldehyde, the focus shifted to the physiological role of the "glyoxalase" enzyme. It became clear that its primary function was not in mainstream energy metabolism but in detoxification.

A significant breakthrough came in 1951 when it was discovered that the conversion of this compound to D-lactate required not one, but two enzymes, and a crucial cofactor: glutathione (GSH).[13] This led to the characterization of the glyoxalase system as we know it today, consisting of:

-

Glyoxalase I (Glo1): Catalyzes the isomerization of the spontaneously formed hemithioacetal between this compound and GSH to S-D-lactoylglutathione.[11][14]

-

Glyoxalase II (Glo2): Hydrolyzes S-D-lactoylglutathione to D-lactate, regenerating the glutathione.[11][14]

This two-step enzymatic process efficiently converts the reactive this compound into the less harmful D-lactate.

Albert Szent-Györgyi's Hypothesis: A Regulator of Cell Growth?

In the mid-20th century, Nobel laureate Albert Szent-Györgyi proposed a provocative theory that this compound and the glyoxalase system play a role in regulating cell proliferation.[15][16][17] He suggested that this compound could act as a "retine," an endogenous inhibitor of cell growth, and that the glyoxalase system, by controlling this compound levels, could therefore influence cell division.[16][17] This hypothesis spurred research into the potential of this compound as an anti-cancer agent.[18][19] While this theory is not widely accepted today in its original form, it highlighted the potential for this compound to have significant biological effects beyond its role as a simple metabolic byproduct.

Modern Perspective: this compound as a Key Player in Cellular Stress and Signaling

Current research has firmly established this compound as a key mediator of dicarbonyl stress, a condition implicated in a wide range of pathologies, including diabetes, neurodegenerative diseases, and aging. As a highly reactive molecule, this compound can modify proteins, lipids, and nucleic acids, leading to the formation of Advanced Glycation End-products (AGEs).[20][21] The accumulation of AGEs can impair cellular function and contribute to disease progression.

This compound is now also recognized as a signaling molecule, capable of influencing various cellular pathways.[12][22]

Signaling Pathways Affected by this compound

This compound has been shown to impact several key signaling cascades, including:

-

Insulin (B600854) Signaling: this compound can impair insulin signaling by modifying key components of the pathway, such as the insulin receptor substrate (IRS), leading to insulin resistance.[1][11][23][24]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and stress responses, can be activated by this compound.[12][22][25][26]

-

NF-κB Signaling: The NF-κB pathway, a central regulator of inflammation, can also be modulated by this compound, contributing to the inflammatory processes seen in various diseases.[8][12][26]

Experimental Protocols

While the precise, step-by-step protocols from the original 1913 publications are not detailed in a modern format, the principles of their experiments involved the incubation of synthetically prepared this compound with tissue extracts (e.g., from liver and muscle) and the subsequent identification of lactic acid as the product.

Modern methodologies for quantifying this compound and assaying glyoxalase activity are well-established and highly sensitive.

Modern Protocol for Glyoxalase I Activity Assay (Spectrophotometric)

This widely used method measures the rate of formation of S-D-lactoylglutathione by monitoring the increase in absorbance at 240 nm.[17][27][28]

Materials:

-

Sodium phosphate buffer (100 mM, pH 6.6)

-

Reduced glutathione (GSH) solution (20 mM)

-

This compound (MG) solution (20 mM)

-

Sample containing Glyoxalase I (e.g., cell lysate, tissue homogenate)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture by combining the sodium phosphate buffer, GSH solution, and MG solution.

-

Pre-incubate the mixture to allow for the non-enzymatic formation of the hemithioacetal substrate.

-

Initiate the reaction by adding the sample containing Glyoxalase I.

-

Immediately monitor the increase in absorbance at 240 nm over a set period.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient for S-D-lactoylglutathione.

Modern Protocol for this compound Quantification (HPLC-based)

This method involves the derivatization of this compound with a reagent such as o-phenylenediamine (B120857) (OPD) to form a stable, fluorescent or UV-absorbing product that can be quantified by High-Performance Liquid Chromatography (HPLC).[21][29][30][31]

Materials:

-

Sample containing this compound

-

Perchloric acid

-

o-phenylenediamine (OPD) solution

-

HPLC system with a suitable column (e.g., C18) and detector (UV or fluorescence)

-

This compound standards

Procedure:

-

Deproteinize the sample using perchloric acid.

-

Add the OPD solution to the sample to derivatize the this compound.

-

Incubate the mixture to allow the derivatization reaction to complete.

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized product from other components on the column.

-

Detect and quantify the product based on its absorbance or fluorescence.

-

Determine the concentration of this compound in the original sample by comparing the peak area to a standard curve generated with known concentrations of this compound.

Quantitative Data Summary

| Sample Type | This compound Concentration (µM) | Glyoxalase I Activity (U/mg protein) | Reference(s) |

| Human Red Blood Cells | ~0.1 - 0.4 | 2.5 - 5.0 | [1] |

| Human Plasma | ~0.05 - 0.2 | Not applicable | [21] |

| Rat Liver | ~1 - 5 | 1.5 - 3.0 | [1] |

| Cultured Cancer Cells | Variable (often elevated) | Variable | [17] |

Note: Values can vary significantly depending on the specific conditions, analytical methods, and species.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Formation of this compound from Glycolytic Intermediates.

Caption: The Glyoxalase System for this compound Detoxification.

Caption: Overview of Signaling Pathways Modulated by this compound.

Conclusion

The story of this compound in cellular metabolism is a compelling example of the scientific process, from initial discovery and bold hypotheses to careful refinement and the emergence of a more nuanced understanding. Once considered a central player in glycolysis, it is now recognized as an unavoidable and reactive byproduct that cells have evolved a sophisticated system to detoxify. The ongoing research into this compound's role in cellular signaling and its implication in a host of modern diseases highlights its continued importance in biomedical research. This guide provides a foundational understanding of this fascinating molecule, paving the way for future discoveries and the development of novel therapeutic strategies targeting the glyoxalase pathway.

References

- 1. Loss of Glyoxalase 1 Induces Compensatory Mechanism to Achieve Dicarbonyl Detoxification in Mammalian Schwann Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Refactoring the Embden–Meyerhof–Parnas Pathway as a Whole of Portable GlucoBricks for Implantation of Glycolytic Modules in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Glycolysis via the Embden-Meyerhof-Parnas Glycolytic Pathway [sigmaaldrich.com]

- 11. The Glyoxalase System—New Insights into an Ancient Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. A brief critical overview of the biological effects of this compound and further evaluation of a this compound-based anticancer formulation in treating cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. From this compound to new immunopotentiating ascorbic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Loss of Glyoxalase 1 Induces Compensatory Mechanism to Achieve Dicarbonyl Detoxification in Mammalian Schwann Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. asianpubs.org [asianpubs.org]

- 22. researchgate.net [researchgate.net]

- 23. Historical perspective of tumor glycolysis: A century with Otto Warburg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 26. researchgate.net [researchgate.net]

- 27. Measurement of glyoxalase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Spectrophotometric Method for Determining Glyoxalase 1 Activity in Cerebral Cavernous Malformation (CCM) Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. miodymanuka.pl [miodymanuka.pl]

- 30. researchgate.net [researchgate.net]

- 31. pure.ulster.ac.uk [pure.ulster.ac.uk]

Non-Enzymatic Formation of Methylglyoxal from Glycolysis Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylglyoxal (MG), a highly reactive dicarbonyl, is an unavoidable byproduct of glycolysis, primarily formed non-enzymatically from the degradation of the triosephosphate intermediates, dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). Under hyperglycemic conditions, the increased glycolytic flux leads to an accumulation of these intermediates, subsequently elevating MG levels. This phenomenon, often termed "dicarbonyl stress," is a significant contributor to the pathophysiology of diabetic complications. MG is a potent glycating agent, modifying proteins, lipids, and nucleic acids to form advanced glycation end products (AGEs). These modifications can induce cellular dysfunction, oxidative stress, and inflammation through the activation of signaling pathways such as NF-κB, MAPK, and Nrf2. This technical guide provides an in-depth overview of the non-enzymatic formation of MG, quantitative data on its formation rates, detailed experimental protocols for its quantification and the assessment of its cellular effects, and visual representations of the key signaling pathways involved.

The Core Chemistry: Non-Enzymatic Formation of this compound

The primary route for the non-enzymatic formation of this compound from glycolytic intermediates is a spontaneous β-elimination reaction. The triosephosphates, DHAP and G3P, exist in equilibrium, with DHAP being the more abundant species. Both isomers can form an enediolate phosphate intermediate, which is unstable and can spontaneously eliminate its phosphate group to yield this compound.[1][2] The reaction proceeds under physiological conditions and is influenced by factors such as pH and temperature.[3][4] Neutral to slightly basic conditions favor the deprotonation step, thus accelerating the rate of MG formation.[3][5]

Quantitative Data on Non-Enzymatic this compound Formation

The non-enzymatic formation of this compound from triosephosphates is a first-order reaction with respect to the concentration of the triosephosphate. The rate of formation is significantly faster from glyceraldehyde-3-phosphate than from dihydroxyacetone phosphate.

| Glycolysis Intermediate | Rate Constant (k) at 37°C | Reference |

| Dihydroxyacetone phosphate (DHAP) | 1.94 ± 0.02 x 10⁻⁵ s⁻¹ | [6][7][8] |

| Glyceraldehyde-3-phosphate (G3P) | 1.54 ± 0.02 x 10⁻⁴ s⁻¹ | [6][7][8] |

Note: The equilibrium constant for the isomerization of DHAP to G3P at 37°C is approximately 0.052, favoring DHAP.[2][9][10]

Experimental Protocols

Quantification of this compound from Triosephosphates by HPLC

This protocol describes the quantification of MG formed from the non-enzymatic degradation of DHAP or G3P using derivatization with o-phenylenediamine (B120857) (OPDA) followed by reverse-phase high-performance liquid chromatography (HPLC).

Materials:

-

Dihydroxyacetone phosphate (DHAP) or Glyceraldehyde-3-phosphate (G3P)

-

Krebs-Ringer phosphate buffer (pH 7.4)

-

o-phenylenediamine (OPDA) solution (e.g., 0.5% in a suitable buffer)

-

Perchloric acid (PCA)

-

HPLC system with a C18 column and UV detector

-

This compound standard

-

Acetonitrile (B52724) (ACN) and water (HPLC grade)

Procedure:

-

Incubation: Incubate a known concentration of DHAP or G3P in Krebs-Ringer phosphate buffer at 37°C for a defined period.

-

Reaction Termination and Deproteinization: Stop the reaction by adding perchloric acid to a final concentration of 0.45 M.[11] This also serves to precipitate any proteins if working with cell lysates.

-

Derivatization: Mix the sample with the OPDA solution and incubate in the dark for a specified time (e.g., 12 hours) to allow for the formation of the quinoxaline (B1680401) derivative, 2-methylquinoxaline (B147225).[12]

-

Sample Preparation for HPLC: Centrifuge the derivatized sample to remove any precipitate. The supernatant can be directly injected or further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances.[1]

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a gradient starting with a low percentage of acetonitrile, increasing to a higher percentage to elute the 2-methylquinoxaline.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detector at 315 nm.[9]

-

Quantification: Create a standard curve using known concentrations of this compound that have been derivatized in the same manner as the samples. The concentration of MG in the samples is determined by comparing the peak area of 2-methylquinoxaline to the standard curve.

-

Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels in cells exposed to this compound.

Materials:

-

Cell line of interest (e.g., endothelial cells, macrophages)

-

Cell culture medium

-

This compound solution

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well plates for flow cytometry, 96-well black plates for plate reader) and allow them to adhere and grow to the desired confluency.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.

-

Staining with DCFH-DA:

-

Remove the treatment medium and wash the cells with PBS.

-

Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.[13][14] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

-

Measurement:

-

Flow Cytometry: After staining, wash the cells with PBS, detach them (e.g., with trypsin), and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.[14][15]

-

Fluorescence Microplate Reader: After staining, wash the cells with PBS and add PBS to the wells. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.[13]

-

-

Data Analysis: Quantify the increase in fluorescence in MG-treated cells relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

This compound and its downstream products, AGEs, can activate several signaling pathways, leading to cellular stress, inflammation, and apoptosis.

Signaling Pathways

Experimental Workflow

References

- 1. portlandpress.com [portlandpress.com]

- 2. Solved The conversion of dihydroxyacetone phosphate (DHAP) | Chegg.com [chegg.com]

- 3. This compound Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. researchgate.net [researchgate.net]

- 9. brainly.com [brainly.com]

- 10. Triosephosphate isomerase: a highly evolved biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. digitalcommons.carleton.edu [digitalcommons.carleton.edu]

- 15. A metabolite-derived protein modification integrates glycolysis with KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of Methylglyoxal Beyond Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylglyoxal (MG) is a highly reactive dicarbonyl compound implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging. While glycolysis is the primary endogenous source of MG, several non-glycolytic pathways contribute significantly to its cellular pool. Understanding these alternative sources is crucial for developing targeted therapeutic strategies to mitigate dicarbonyl stress. This technical guide provides an in-depth overview of the core non-glycolytic pathways of MG formation: amino acid catabolism, ketone body metabolism, and lipid peroxidation. It includes a summary of quantitative data, detailed experimental protocols for key enzymes and MG measurement, and visualizations of the metabolic pathways and experimental workflows.

Core Non-Glycolytic Pathways of this compound Formation

This compound is formed from three main endogenous sources beyond the glycolytic pathway:

-

Amino Acid Catabolism: The degradation of L-threonine is a significant source of MG. L-threonine is converted to aminoacetone, which is then oxidatively deaminated to produce this compound.

-

Ketone Body Metabolism: During periods of ketosis, such as fasting, prolonged low-carbohydrate diets, or diabetic ketoacidosis, the ketone body acetone (B3395972) can be metabolized to acetol, which is subsequently oxidized to this compound.

-

Lipid Peroxidation: The oxidative degradation of polyunsaturated fatty acids generates a variety of reactive aldehydes, including this compound, although this pathway is less quantitatively defined than the others.

Quantitative Contribution of Non-Glycolytic Sources to this compound Pool

Quantifying the precise contribution of each non-glycolytic pathway to the total this compound pool is challenging and depends on the metabolic state of the organism. The available data suggests that while glycolysis remains the major contributor under most physiological conditions, the contribution from other sources can become significant in specific pathological or metabolic states.[1][2]

| Source Pathway | Precursor(s) | Key Enzyme(s) | Estimated Contribution to Total Endogenous MG | Condition of Increased Contribution | Reference(s) |

| Amino Acid Catabolism | L-Threonine, Glycine | Threonine Dehydrogenase (TDH), Semicarbazide-Sensitive Amine Oxidase (SSAO) | Up to 3% in a 70 kg man | High protein intake | [2] |

| Ketone Body Metabolism | Acetone | Acetone Monooxygenase, Acetol Monooxygenase | Variable, significantly increases during ketosis | Diabetes, ketogenic diet, fasting | [2] |

| Lipid Peroxidation | Polyunsaturated Fatty Acids | Non-enzymatic (via reactive oxygen species) | Not well quantified | Oxidative stress | [1] |

| Degradation of Glycated Proteins | Glycated proteins | Non-enzymatic | ~7% in a 70 kg man | Hyperglycemia, aging | [2] |

Signaling Pathways and Experimental Workflows

Catabolism of L-Threonine to this compound

The pathway involves the conversion of L-threonine to aminoacetone by L-threonine dehydrogenase, followed by the oxidative deamination of aminoacetone to this compound by semicarbazide-sensitive amine oxidase (SSAO).[3]

Metabolism of Acetone to this compound

During ketosis, acetone is hydroxylated to form acetol (hydroxyacetone) by acetone monooxygenase. Acetol is then further oxidized to this compound by acetol monooxygenase.[2][3]

Lipid Peroxidation Leading to this compound

The peroxidation of polyunsaturated fatty acids (PUFAs) by reactive oxygen species (ROS) leads to the formation of lipid hydroperoxides, which are unstable and decompose to form various secondary products, including this compound.

General Experimental Workflow for this compound Quantification

The quantification of this compound in biological samples typically involves sample preparation, derivatization to a stable product, and subsequent analysis by HPLC or LC-MS/MS.

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by HPLC

This protocol is a generalized method for the determination of MG in biological samples, such as plasma or tissue homogenates, by derivatization with 1,2-diaminobenzene (o-phenylenediamine, OPD) followed by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Materials:

-

Perchloric acid (PCA), 0.5 M

-

1,2-diaminobenzene (OPD) solution: 2 mg/mL in 0.5 M HCl (prepare fresh and protect from light)

-

Sodium acetate, 3 M

-

This compound standard solution (1 mM)

-

Mobile phase: Acetonitrile (B52724) and water (HPLC grade)

-

RP-HPLC system with a C18 column and UV detector (detection at 315 nm)

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma or tissue homogenate, add 100 µL of ice-cold 0.5 M PCA.

-

Vortex for 30 seconds and incubate on ice for 10 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant.

-

-

Derivatization:

-

To 150 µL of the supernatant, add 50 µL of OPD solution.

-

Vortex and incubate at room temperature in the dark for 4 hours to form 2-methylquinoxaline (B147225).

-

Neutralize the reaction by adding 25 µL of 3 M sodium acetate.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample onto the C18 column.

-

Elute with an appropriate gradient of acetonitrile in water (e.g., a linear gradient from 20% to 80% acetonitrile over 20 minutes) at a flow rate of 1 mL/min.

-

Detect the 2-methylquinoxaline peak at 315 nm.

-

-

Quantification:

-

Prepare a standard curve by derivatizing known concentrations of this compound (e.g., 0-100 µM) using the same procedure.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

Protocol 2: Assay of Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity

This protocol measures the activity of SSAO by quantifying the production of this compound from its substrate, aminoacetone. The this compound formed is derivatized in situ with o-phenylenediamine (B120857) (o-PD) and quantified by HPLC.[4]

Materials:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Aminoacetone solution (10 mM in water)

-

o-Phenylenediamine (o-PD) solution (10 mg/mL in 0.1 M HCl, prepared fresh)

-

Semicarbazide (B1199961) (100 mM) as an inhibitor for control experiments

-

Enzyme source (e.g., tissue homogenate, purified enzyme)

-

Perchloric acid (PCA), 3 M

-

HPLC system as described in Protocol 1

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Phosphate buffer (to a final volume of 200 µL)

-

Enzyme source (e.g., 20-50 µg of protein)

-

10 µL of o-PD solution

-

-

Prepare a control tube containing 2 µL of 100 mM semicarbazide to inhibit SSAO activity.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 20 µL of 10 mM aminoacetone to each tube (final concentration 1 mM).

-

Incubate at 37°C for 60 minutes.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 50 µL of 3 M PCA.

-

Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis and Quantification:

-

Analyze the sample by HPLC as described in Protocol 1 for the quantification of 2-methylquinoxaline.

-

The SSAO activity is calculated as the amount of this compound produced per unit time per amount of protein (e.g., nmol/min/mg protein), after subtracting the value from the semicarbazide-inhibited control.

-

Protocol 3: Assay of Threonine Dehydrogenase (TDH) Activity (Colorimetric)

This protocol is based on a commercially available colorimetric assay kit that measures the NADH produced during the conversion of threonine to 2-amino-3-oxobutyrate. While this does not directly measure a precursor to MG, it is a key regulatory step in the pathway.

Materials:

-

Threonine Dehydrogenase Assay Kit (containing assay buffer, substrate, and probe)

-

Enzyme source (e.g., mitochondrial extract)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Sample Preparation:

-

Prepare the enzyme sample in the provided assay buffer.

-

Prepare a background control for each sample by omitting the substrate.

-

-

Reaction Setup:

-

Add 50 µL of the reaction mix (containing assay buffer and probe) to each well of the microplate.

-

Add 2 µL of the substrate to the sample wells.

-

Add 50 µL of the sample and background control to their respective wells.

-

-

Measurement:

-

Immediately measure the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C.

-

The TDH activity is proportional to the rate of increase in absorbance.

-

-

Calculation:

-

Calculate the change in absorbance per minute (ΔA/min).

-

Use the provided NADH standard curve to convert the activity to nmol/min/mg protein.

-

Conclusion

While glycolysis is the predominant source of endogenous this compound, the contributions from amino acid catabolism, ketone body metabolism, and lipid peroxidation are significant, particularly under specific metabolic and pathological conditions. A thorough understanding of these non-glycolytic pathways is essential for the development of effective therapeutic interventions aimed at reducing the burden of dicarbonyl stress. The experimental protocols provided in this guide offer robust methods for the quantification of this compound and the activity of key enzymes involved in its non-glycolytic production, thereby facilitating further research in this critical area of cellular metabolism and disease.

References

The Dichotomous Role of Methylglyoxal: From Metabolic Byproduct to Key Modulator of Physiological Cell Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylglyoxal (MG), a reactive dicarbonyl compound primarily generated as a byproduct of glycolysis, has long been recognized for its cytotoxic effects and association with the pathogenesis of various chronic diseases, including diabetes and its complications.[1][2] However, a growing body of evidence reveals a more nuanced role for MG as an endogenous signaling molecule that actively modulates a multitude of physiological cellular pathways.[3][4][5] At low or transient concentrations, MG participates in the fine-tuning of cellular responses to metabolic and environmental stress, influencing processes from gene expression to apoptosis.[3][5] This technical guide provides a comprehensive overview of the current understanding of MG's role in cell signaling, detailing its impact on key pathways, summarizing quantitative data, outlining experimental methodologies, and visualizing complex interactions to support advanced research and therapeutic development.

The Origin and Fate of Intracellular this compound

This compound is an unavoidable byproduct of several metabolic pathways, most notably glycolysis.[6][7] Under normal physiological conditions, its production is counterbalanced by a highly efficient detoxification system, primarily the glyoxalase pathway.[1][8][9]

1.1. Formation Pathways The primary sources of endogenous MG include:

-

Glycolysis: The non-enzymatic phosphate (B84403) elimination from the triosephosphate intermediates, glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP), is the most significant source of MG.[6][7][10]

-

Lipid Peroxidation: The degradation of polyunsaturated fatty acids can generate MG.[1]

-

Amino Acid Catabolism: The breakdown of threonine can produce MG.[1]

-

Acetone Metabolism: The metabolism of ketone bodies, particularly acetone, is another source.[1]

1.2. The Glyoxalase Detoxification System The glyoxalase system is the main pathway for MG detoxification, converting it into the less reactive D-lactate in a two-step, glutathione (B108866) (GSH)-dependent process.[1][7][9]

-

Glyoxalase I (Glo1): This enzyme catalyzes the isomerization of the hemithioacetal, formed non-enzymatically from MG and GSH, into S-D-lactoylglutathione.[1][9]

-

Glyoxalase II (Glo2): This enzyme hydrolyzes S-D-lactoylglutathione to yield D-lactate and regenerate GSH.[1][9]

The efficiency of this system is crucial for maintaining low steady-state concentrations of MG and preventing cellular damage.[7] Conditions like hyperglycemia or oxidative stress can overwhelm the glyoxalase system, leading to MG accumulation.[2][4]

This compound in Core Signaling Cascades

Accumulating evidence demonstrates that MG is not merely a toxic byproduct but an active participant in signal transduction. It exerts its influence primarily through the post-translational modification (PTM) of key signaling proteins, altering their function and downstream effects.

2.1. Impairment of Insulin (B600854) Signaling MG is a significant contributor to insulin resistance.[2][11] It directly interferes with the insulin signaling cascade at multiple points downstream of the insulin receptor.[1][11][12] A short-term exposure to MG is sufficient to inhibit the insulin-stimulated phosphorylation of critical downstream effectors like Protein Kinase B (Akt) and Extracellular-Regulated Kinase 1/2 (ERK1/2).[1][11] This impairment appears to be a direct consequence of MG modifying Insulin Receptor Substrate-1 (IRS-1), hindering its tyrosine phosphorylation and subsequent activation of the PI3K/Akt pathway.[1][13] This disruption ultimately leads to decreased insulin-stimulated glucose uptake in skeletal muscle and other tissues.[12]

2.2. Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways MG is a potent activator of stress-responsive MAPK signaling pathways, including JNK, p38 MAPK, and to some extent, ERK.[14][15] In human endothelial cells, MG exposure leads to the phosphorylation and activation of all three major MAPK pathways.[15] This activation can trigger a range of cellular responses, including inflammation, endothelial dysfunction, and apoptosis.[15][16] The activation of JNK and p38 MAPK by MG, in particular, has been directly linked to apoptotic processes in various cell types, including mesangial cells and osteoblasts.[17][18] Interestingly, some studies suggest that MG-induced activation of JNK/p38 MAPK can occur independently of protein-tyrosine kinases, pointing to a redox-linked mechanism.[14]

2.3. Induction of Apoptosis High concentrations of MG are cytotoxic and can trigger programmed cell death (apoptosis) through multiple signaling routes.[17][19][20] Key events in MG-induced apoptosis include:

-

Oxidative Stress: MG promotes the generation of reactive oxygen species (ROS), leading to oxidative stress, which is a common trigger for apoptosis.[17][20][21]

-

Mitochondrial Dysfunction: MG can cause a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from mitochondria into the cytosol.[17][19]

-

Caspase Activation: The release of cytochrome c initiates the caspase cascade, leading to the activation of key executioner caspases like caspase-3 and caspase-9. This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of caspase-3.[14][17][19]

-

JNK/p38 MAPK Activation: As mentioned, stress-activated kinases JNK and p38 are critical mediators of MG-induced apoptosis.[17][18]

2.4. Interplay with Oxidative Stress The relationship between MG and oxidative stress is bidirectional and forms a critical signaling nexus.[4][22] Oxidative stress can increase MG levels by impairing glycolysis and reducing the levels of GSH, a necessary cofactor for the Glo1 enzyme.[4][5] Conversely, MG accumulation can induce the production of ROS and lead to oxidative stress.[21] At low levels, this interplay may function as a stress signaling mechanism to coordinate metabolism with gene expression and restore redox homeostasis.[5][22] However, at higher concentrations, this can become a vicious cycle, amplifying cellular damage.[5]

2.5. Modulation of Gene Expression via Histone Modification Recent studies have revealed a profound role for MG in epigenetics. MG can directly modify histone proteins, creating novel post-translational modifications (PTMs).[23][24][25] These MG-derived adducts, such as N-ε-(carboxyethyl)lysine (CEL) and hydroimidazolones (MG-H1) on arginine residues, are abundant and can be found on all four core histones.[23][25] These modifications occur at critical residues involved in maintaining nucleosome stability and can disrupt other essential PTMs like acetylation and ubiquitylation.[23] By altering the histone code, MG can directly influence chromatin dynamics and gene transcription, providing a direct link between metabolic flux and the regulation of gene expression.[23][24]

Quantitative Data on this compound Levels

The physiological and pathological effects of MG are concentration-dependent. Below is a summary of reported MG concentrations in various biological samples. It is important to note that reported values can vary significantly based on the detection method, sample preparation, and the physiological state of the organism or cell culture.[26]

| Biological Sample | Condition | Reported Concentration | Citation(s) |

| Chinese Hamster Ovary (CHO) Cells | Cultured | 0.7 ± 0.3 µM to 310 µM | [26][27] |

| Human Colorectal Tissue | Low-Grade Dysplasia | 215.25 ± 39.69 µg/g protein | [28] |

| Human Colorectal Tissue | High-Grade Dysplasia | 267.45 ± 100.61 µg/g protein | [28] |

| Human Colorectal Tissue | Invasive Carcinoma | 587.36 ± 123.19 µg/g protein | [28] |

| Rat Plasma | Baseline | ~0.3 µM | [29] |

| Rat Plasma | Post-Glucose Challenge (Peak) | ~0.6 µM | [29] |

| Rat Aorta | Sprague-Dawley | Highest among tissues tested | [30] |

| Rat Heart | Sprague-Dawley | Second highest | [30] |

| Rat Liver | Sprague-Dawley | Moderate levels | [30] |

| Rat Kidney | Sprague-Dawley | Moderate levels | [30] |

| Rat Blood | Sprague-Dawley | Lowest among tissues tested | [30] |

Experimental Protocols for the Study of this compound

Accurate quantification of the highly reactive and low-abundance MG molecule is challenging. Several key methodologies have been developed and refined for this purpose.

4.1. MG Quantification by HPLC with Fluorescence Detection

This is a widely accepted method that involves chemical derivatization of MG to a stable, fluorescent compound, which is then separated and quantified by High-Performance Liquid Chromatography (HPLC).[27][28]

Principle: MG reacts with a derivatizing agent, most commonly an o-phenylenediamine (B120857) derivative like 1,2-diaminobenzene (DB) or 5,6-diamino-2,4-dihydroxypyrimidine, to form a stable quinoxaline (B1680401) derivative.[27][31] This derivative is highly fluorescent, allowing for sensitive detection.

General Protocol:

-

Sample Preparation: Cells or tissues are homogenized and deproteinized, typically using perchloric acid (PCA), to release intracellular MG and precipitate proteins.[27][31]

-

Solid-Phase Extraction (Optional but Recommended): To remove interfering substances from cell culture media (e.g., phenol (B47542) red) or tissue homogenates, the sample can be passed through a solid-phase extraction (SPE) column.[27]

-

Derivatization: The deproteinized supernatant is incubated with the derivatizing agent (e.g., 5,6-diamino-2,4-dihydroxy-pyrimidine) under specific pH and temperature conditions to form the fluorescent quinoxaline.[28]

-

HPLC Analysis: The derivatized sample is injected into an HPLC system, typically with a reverse-phase C18 column. The quinoxaline derivative is separated from other components.

-

Detection: A fluorescence detector is used to measure the emission of the quinoxaline derivative at a specific wavelength, allowing for quantification against a standard curve.

4.2. MG Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered a gold standard method due to its high specificity and sensitivity.[30][32] It also typically involves derivatization to improve chromatographic retention and ionization efficiency.

Principle: Similar to HPLC, MG is first derivatized. The resulting derivative is then separated by LC and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor a specific mass-to-charge (m/z) transition from the parent ion of the derivative to a specific fragment ion (Selected Reaction Monitoring - SRM), providing very high selectivity.[30]

General Protocol:

-

Sample Preparation & Derivatization: Similar to the HPLC method, samples are deproteinized and derivatized with an agent like o-phenylenediamine.[30] An internal standard (e.g., stable isotope-labeled MG) is often added at the beginning to account for sample loss and matrix effects.[29]

-

LC Separation: The derivatized sample is separated by UPLC or HPLC.

-

MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The instrument is programmed to isolate the m/z of the derivatized MG (parent ion) and a specific fragment ion, ensuring highly specific quantification.

Conclusion and Future Directions for Drug Development

This compound has unequivocally emerged as a critical signaling molecule that sits (B43327) at the crossroads of metabolism, stress response, and cellular fate. Its ability to directly modify key proteins in fundamental pathways like insulin signaling and MAPK cascades underscores its importance beyond that of a simple cytotoxic byproduct. The dual nature of MG—acting as a physiological modulator at low levels and a pathogenic driver at high levels—presents both challenges and opportunities for therapeutic intervention.

For drug development professionals, targeting the MG axis offers several promising avenues:

-

Glo1 Enhancement: Developing small molecule activators of Glyoxalase I could represent a powerful strategy to lower pathological MG levels in diseases like diabetes, thereby mitigating insulin resistance and vascular complications.[1]

-

MG Scavengers: Designing highly specific and non-toxic scavengers that can neutralize excess MG could prevent the downstream damage caused by protein glycation and AGE formation.[21]

-

Targeting Downstream Pathways: For conditions where MG-induced signaling is a key driver of pathology (e.g., inflammation or apoptosis), inhibiting specific downstream effectors like JNK or p38 MAPK may prove beneficial.[18]

A deeper understanding of the specific protein targets of MG, the functional consequences of MG-derived PTMs, and the precise control of the glyoxalase system will be paramount in translating this knowledge into novel and effective therapies for a range of metabolic and age-related diseases.

References

- 1. portlandpress.com [portlandpress.com]

- 2. iheartgains.com [iheartgains.com]

- 3. Frontiers | this compound: An Emerging Signaling Molecule in Plant Abiotic Stress Responses and Tolerance [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Interplay among Oxidative Stress, this compound Pathway and S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: An Emerging Signaling Molecule in Plant Abiotic Stress Responses and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. Research Portal [experts.esf.edu]

- 9. Molecular Assessment of this compound-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Formation—Metabolic Routes and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound impairs the insulin signaling pathways independently of the formation of intracellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. Glyoxal and this compound trigger distinct signals for map family kinases and caspase activation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound triggers human aortic endothelial cell dysfunction via modulation of the KATP/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound induces apoptosis through activation of p38 mitogen-activated protein kinase in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound Induces Mitochondrial Dysfunction and Cell Death in Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound‐induced apoptosis is dependent on the suppression of c‐FLIPL expression via down‐regulation of p65 in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxidative stress and aging: is this compound the hidden enemy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Interplay among Oxidative Stress, this compound Pathway and S-Glutathionylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound-derived posttranslational arginine modifications are abundant histone marks. | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]

- 24. This compound-derived posttranslational arginine modifications are abundant histone marks - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pnas.org [pnas.org]

- 27. Method for determination of free intracellular and extracellular this compound in animal cells grown in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. This compound Levels in Human Colorectal Precancer and Cancer: Analysis of Tumor and Peritumor Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 29. portlandpress.com [portlandpress.com]

- 30. Measurement of this compound in rat tissues by electrospray ionization mass spectrometry and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. vbn.aau.dk [vbn.aau.dk]

The Double-Edged Sword of Metabolism: A Technical Guide to the Role of Methylglyoxal in Cellular Senescence

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth exploration of the intricate relationship between methylglyoxal (MG), a reactive byproduct of glycolysis, and the complex biological process of cellular senescence. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental evidence, details key methodologies, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of this critical aspect of aging and age-related diseases.

Introduction: this compound as a Key Driver of Cellular Senescence

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental mechanism implicated in aging and a host of age-related pathologies. A growing body of evidence points to the accumulation of endogenous metabolites as a significant contributor to the induction of senescence. Among these, this compound (MG), a highly reactive dicarbonyl compound formed primarily during glucose, protein, and fatty acid metabolism, has emerged as a key player.[1][2] Elevated levels of MG, often associated with hyperglycemia and metabolic stress, can inflict widespread damage on cellular macromolecules, including proteins, lipids, and nucleic acids, ultimately pushing the cell towards a senescent state.[3] This guide elucidates the molecular mechanisms underpinning MG-induced senescence, providing a foundational resource for the development of novel therapeutic strategies targeting metabolic aging.

Core Mechanisms of this compound-Induced Senescence

The pro-senescent effects of this compound are multifaceted, primarily driven by two interconnected processes: the formation of Advanced Glycation End-products (AGEs) and the induction of oxidative stress.

2.1. Advanced Glycation End-products (AGEs) Formation:

This compound is a major precursor of AGEs, a heterogeneous group of modified proteins and lipids that accumulate during aging.[1] The non-enzymatic reaction of MG with the amino groups of proteins leads to the formation of various AGEs, such as Nε-(carboxymethyl)lysine (CML) and this compound-derived hydroimidazolone (MG-H1).[4][5] These modifications can alter protein structure and function, leading to cellular dysfunction. Furthermore, AGEs can interact with the Receptor for Advanced Glycation End products (RAGE), a cell surface receptor, triggering a cascade of downstream signaling events that promote a pro-inflammatory and pro-senescent cellular environment.[5]

2.2. Oxidative Stress:

The formation of MG and AGEs is intrinsically linked to an increase in intracellular reactive oxygen species (ROS).[6] This "dicarbonyl stress" disrupts the cellular redox balance, leading to oxidative damage to cellular components.[1] Increased ROS levels can directly damage DNA, proteins, and lipids, contributing to the activation of senescence-inducing pathways.

Key Signaling Pathways in this compound-Induced Senescence

The induction of cellular senescence by this compound is orchestrated by a complex network of signaling pathways. The most prominent among these are the p53/p21 and p16/Rb tumor suppressor pathways, which act as critical checkpoints for cell cycle progression.

3.1. The p53/p21 Pathway:

In response to cellular stressors such as DNA damage and oxidative stress induced by MG, the tumor suppressor protein p53 is activated. Activated p53 transcriptionally upregulates the cyclin-dependent kinase inhibitor p21 (CDKN1A).[7] p21, in turn, inhibits the activity of cyclin-dependent kinases (CDKs), primarily CDK2, leading to the hypophosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle arrest in the G1 phase.[7]

3.2. The p16/Rb Pathway:

The p16 (CDKN2A) tumor suppressor protein is another critical regulator of cellular senescence. Its expression is often induced during prolonged or chronic stress. p16 specifically inhibits CDK4 and CDK6, preventing the phosphorylation of Rb and thereby reinforcing the G1 cell cycle arrest.[2] Studies have shown that both glyoxal (B1671930) and this compound can induce the expression of p16.[2][4]

Signaling Pathway Diagram:

Caption: Signaling pathways in this compound-induced senescence.

Quantitative Data on this compound-Induced Senescence

The following tables summarize quantitative data from various in-vitro studies investigating the effects of this compound on cellular senescence.